Enantiomer‑Specific Analgesic Potency: S‑(+)‑MT‑45 Matches Morphine While R‑(−)‑MT‑45 Is 5‑Fold Weaker
The S‑(+)‑enantiomer of 1‑cyclohexyl‑4‑(1,2‑diphenylethyl)piperazine displays analgesic potency equivalent to morphine, whereas the R‑(−)‑enantiomer is markedly less active, establishing enantiomeric purity as a procurement‑critical quality attribute [REFS‑1][REFS‑2].
| Evidence Dimension | Analgesic ED₅₀ (intravenous, mouse Haffner tail‑pinch method) |
|---|---|
| Target Compound Data | S‑(+)‑MT‑45: ED₅₀ = 0.35 μg/kg i.v. |
| Comparator Or Baseline | Morphine: ED₅₀ = 0.40 μg/kg i.v.; R‑(−)‑MT‑45: ED₅₀ = 2.0 μg/kg i.v. |
| Quantified Difference | S‑(+)‑MT‑45 vs. morphine: 1.14‑fold difference (equipotent); R‑(−)‑MT‑45 vs. S‑(+)‑MT‑45: ≈5.7‑fold lower potency |
| Conditions | Haffner’s mouse tail‑pinch method; intravenous administration |
Why This Matters
Procurement of racemic MT‑45 versus enantiopure S‑(+)‑MT‑45 yields a >5‑fold difference in in vivo potency, directly impacting dose selection and model reproducibility.
- [1] Nakamura H, Shimizu M. Comparative study of 1‑cyclohexyl‑4‑(1,2‑diphenylethyl)‑piperazine and its enantiomorphs on analgesic and other pharmacological activities in experimental animals. Arch Int Pharmacodyn Ther. 1976;221(1):105‑121. PMID: 962421. View Source
- [2] Natsuka K, Nakamura H, Uno H, Umemoto S. Studies on 1‑substituted 4‑(1,2‑diphenylethyl)piperazine derivatives and their analgesic activities. 1. J Med Chem. 1975;18(12):1240‑1244. View Source
